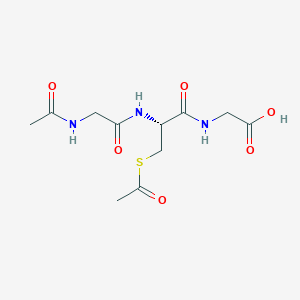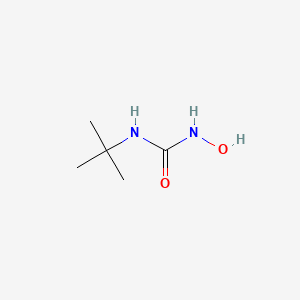
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine is a synthetic compound that belongs to the class of halogenated tyrosine derivatives It is characterized by the presence of fluorine and iodine atoms attached to the phenyl ring and tyrosine backbone, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by the introduction of a fluorophenyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 3-fluorophenylboronic acid and a suitable coupling reagent like palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide or thiol compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce deiodinated tyrosine analogs.
Applications De Recherche Scientifique
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can serve as a probe for studying enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or binding affinity.
Mécanisme D'action
The mechanism of action of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity by forming strong interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(3-Fluorophenyl)-L-tyrosine: Lacks the iodine atoms, resulting in different reactivity and binding properties.
3,5-Diiodo-L-tyrosine: Lacks the fluorophenyl group, affecting its overall chemical behavior and applications.
O-(3-Chlorophenyl)-3,5-diiodo-L-tyrosine: Similar structure but with chlorine instead of fluorine, leading to different electronic and steric effects.
Uniqueness
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine is unique due to the combination of fluorine and iodine atoms, which confer distinct chemical and biological properties. The presence of these halogens can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
62901-41-1 |
|---|---|
Formule moléculaire |
C15H12FI2NO3 |
Poids moléculaire |
527.07 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(3-fluorophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12FI2NO3/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1 |
Clé InChI |
OAGWPANXYJOAFZ-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
SMILES canonique |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
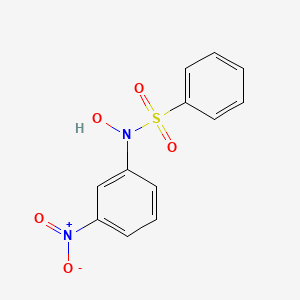
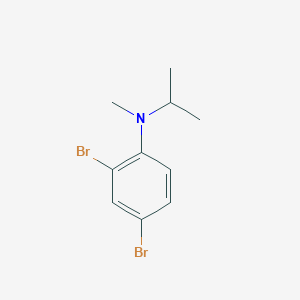

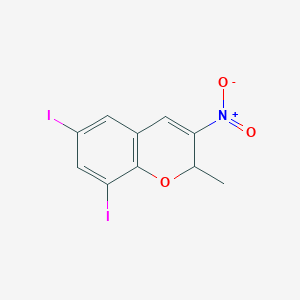
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)
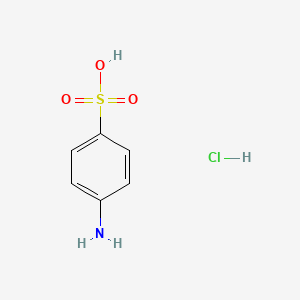
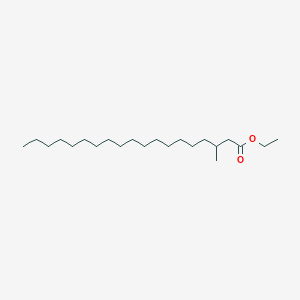
![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)
